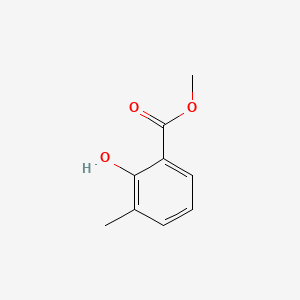

Methyl 2-hydroxy-3-methylbenzoate

Overview

Description

Methyl 2-hydroxy-3-methylbenzoate is an organic compound used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also used to produce other chemicals .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is generally used as an important raw material and intermediate in organic synthesis .Molecular Structure Analysis

The molecular formula of this compound is C9H10O3 . The molecular weight is 166.17 .Physical And Chemical Properties Analysis

This compound has a melting point of 28-30°C and a boiling point of 234-236°C . Its density is 1.2±0.1 g/cm3 . It is slightly soluble in chloroform and methanol, and soluble in ethanol, fixed oils, and propylene glycol . It is insoluble in water .Scientific Research Applications

Chemical and Structural Analysis

Methyl 2-hydroxy-3-methylbenzoate, while not directly studied, is structurally similar to compounds like methyl 4-hydroxybenzoate (methyl paraben). Research on these related compounds has revealed interesting applications and properties. For instance, methyl 4-hydroxybenzoate, an antimicrobial agent used in cosmetics, food, and personal-care products, was studied for its single crystal X-ray structure. This study provided insights into the extensive intermolecular hydrogen bonding and the molecular determinants underlying its pharmaceutical activity, through experimental and computational analysis, including Hartree Fock (HF) and Density Functional Theory (DFT) (Sharfalddin et al., 2020).

Photoreactivity and Electron Transfer

The ionization of hydroxybenzoates, including 2-, 3-, and 4-hydroxy-methylbenzoate, has been studied under free electron transfer conditions. This research highlighted how different isomers produce varying product patterns, influenced by molecular dynamics and electron density shifts. This kind of study is essential for understanding the chemical behavior of similar compounds under different environmental conditions (Brede et al., 2004).

Metabolic Pathways

Research has also been conducted on the bacterial metabolism of compounds like 2,4-xylenol, which led to the formation of 4-hydroxy-3-methylbenzoic acid. This kind of study is crucial in understanding the environmental and biological degradation processes of these compounds. The investigation into the metabolism by Pseudomonas bacteria offers insights into the initial steps of oxidation and the formation of intermediate products (Chapman & Hopper, 1968).

Synthesis and Modification

Several studies have focused on synthesizing modified forms of hydroxybenzoates for various applications. For instance, research on the synthesis of 3-hydroxy-2-methylbenzoic acid from 3-aminonaphthalene-1,5-disulphonic acid has shed light on possible degradation pathways and synthetic methods for related compounds (Sangaiah & Rao, 2013).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 2-hydroxy-3-methylbenzoate primarily targets specific enzymes, particularly cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are inflammatory molecules.

Mode of Action

The compound interacts with its target, COX-2, by inhibiting its activity . This inhibition effectively hinders the production of prostaglandins, leading to a decrease in inflammation and associated pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-2, the compound disrupts this pathway, reducing the production of prostaglandins and thereby alleviating inflammation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the production of prostaglandins, the compound can effectively alleviate inflammation and associated pain .

Biochemical Analysis

Biochemical Properties

Methyl 2-hydroxy-3-methylbenzoate plays a significant role in biochemical reactions by inhibiting specific enzymes, particularly cyclooxygenase-2 (COX-2). By targeting COX-2, this compound effectively hinders the production of prostaglandins, which are inflammatory molecules . This inhibition is crucial in reducing inflammation and pain, making it a potential candidate for anti-inflammatory drugs.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting COX-2, this compound reduces the production of prostaglandins, which play a role in cell signaling and inflammation . This reduction can lead to decreased inflammation and pain in cells, making it beneficial for treating inflammatory conditions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with COX-2 enzymes. By binding to the active site of COX-2, this compound inhibits the enzyme’s activity, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of inflammatory molecules, thereby exerting its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under recommended storage conditions, but its stability may be affected by exposure to strong oxidizing agents . Long-term studies have shown that this compound maintains its inhibitory effects on COX-2 over extended periods, making it a reliable compound for research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 and reduces inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including gastrointestinal irritation and liver toxicity. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate the production of prostaglandins. By inhibiting COX-2, the compound affects the metabolic flux of arachidonic acid, reducing the levels of prostaglandins . This inhibition is crucial in controlling inflammation and pain, making this compound a potential candidate for anti-inflammatory therapies.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments where it can exert its inhibitory effects on COX-2 . The distribution of this compound is essential for its therapeutic efficacy and targeting specific tissues affected by inflammation.

Subcellular Localization

This compound is localized to specific subcellular compartments, including the endoplasmic reticulum and cytoplasm, where COX-2 enzymes are predominantly found . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular localization of this compound is crucial for its inhibitory effects on COX-2 and its overall therapeutic efficacy.

properties

IUPAC Name |

methyl 2-hydroxy-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHLUMKZPUMAFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066869 | |

| Record name | Benzoic acid, 2-hydroxy-3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23287-26-5 | |

| Record name | Benzoic acid, 2-hydroxy-3-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23287-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl o-cresotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023287265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-hydroxy-3-methylbenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-3-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-methylsalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-METHYLSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N2H1LOP9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1362413.png)

![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B1362422.png)